2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 2091203-48-2
VCID: VC4802982
InChI: InChI=1S/C12H15BrO3/c13-9-3-4-10-11(16-7-5-14)2-1-6-15-12(10)8-9/h3-4,8,11,14H,1-2,5-7H2
SMILES: C1CC(C2=C(C=C(C=C2)Br)OC1)OCCO
Molecular Formula: C12H15BrO3
Molecular Weight: 287.153

2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol

CAS No.: 2091203-48-2

Cat. No.: VC4802982

Molecular Formula: C12H15BrO3

Molecular Weight: 287.153

* For research use only. Not for human or veterinary use.

2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol - 2091203-48-2

Specification

CAS No. 2091203-48-2
Molecular Formula C12H15BrO3
Molecular Weight 287.153
IUPAC Name 2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethanol
Standard InChI InChI=1S/C12H15BrO3/c13-9-3-4-10-11(16-7-5-14)2-1-6-15-12(10)8-9/h3-4,8,11,14H,1-2,5-7H2
Standard InChI Key HULMYJWZJYQPLB-UHFFFAOYSA-N
SMILES C1CC(C2=C(C=C(C=C2)Br)OC1)OCCO

Introduction

Structural and Nomenclature Analysis

Core Framework and Substituents

The compound features a 2,3,4,5-tetrahydro-1-benzoxepin core, a seven-membered oxygen-containing heterocycle fused to a benzene ring. Key modifications include:

  • Bromine substitution at the 8-position of the benzoxepin ring.

  • An ethoxyethanol side chain (-O-CH2-CH2-OH) attached to the 5-position via an ether linkage.

This structure combines electrophilic (bromine) and hydrophilic (hydroxyl) groups, suggesting potential reactivity in nucleophilic substitutions or hydrogen-bonding interactions .

Systematic Nomenclature

The IUPAC name 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol is derived as follows:

  • Parent structure: 1-benzoxepin (benzene fused to oxepin).

  • Saturations: 2,3,4,5-tetrahydro indicates partial hydrogenation.

  • Substituents: Bromine at position 8, ethan-1-ol group at position 5 via an ether bond.

Synthetic Pathways and Reaction Chemistry

Key Intermediate: 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Synthesis likely begins with the formation of the brominated benzoxepin core. Analogous routes for benzoxazepinones suggest:

  • Cyclization: Brominated chromanone precursors undergo acid-catalyzed cyclization with azides or amines to form heterocycles .

  • Bromination: Electrophilic aromatic bromination using Br2 or NBS (N-bromosuccinimide) at the para position relative to the oxygen atom .

Example Reaction (adapted from ):

Chromanone derivative+NaN3CH2Cl2, MsOHBenzoxepin intermediate\text{Chromanone derivative} + \text{NaN}_3 \xrightarrow{\text{CH}_2\text{Cl}_2, \ \text{MsOH}} \text{Benzoxepin intermediate}

Etherification with Ethylene Glycol

The ethan-1-ol side chain is introduced via nucleophilic substitution:

  • Activation: The 5-hydroxyl group on the benzoxepin core is deprotonated (e.g., using NaH).

  • Alkylation: Reaction with 2-bromoethanol or ethylene oxide under basic conditions .

Theoretical Yield Optimization:

  • Excess ethylene oxide improves ether formation efficiency.

  • Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates.

Physicochemical Properties

Calculated Molecular Properties

PropertyValueMethod/Source
Molecular FormulaC12_{12}H15_{15}BrO3_{3}PubChem algorithms
Molecular Weight287.15 g/molExact mass calculation
LogP (Partition Coeff.)~1.8ChemAxon estimation
Hydrogen Bond Donors2 (-OH groups)Structural analysis

Spectral Characteristics

While experimental data for this compound is unavailable, analogs suggest:

  • 1^1H NMR:

    • Aromatic protons: δ 6.8–7.5 ppm (split due to bromine’s inductive effect) .

    • Ethanol chain: δ 3.6–4.1 ppm (-O-CH2-) and δ 1.8–2.5 ppm (-CH2-OH).

  • IR: Strong absorption at ~3400 cm1^{-1} (O-H stretch) and ~1100 cm1^{-1} (C-O-C ether) .

Challenges and Future Prospects

Synthetic Limitations

  • Regioselectivity: Achieving mono-bromination at the 8-position requires directing groups or controlled conditions.

  • Side reactions: Over-alkylation of the ethanol chain may occur without protecting groups.

Research Priorities

  • Catalytic asymmetric synthesis to access enantiopure variants.

  • In silico studies to predict biological targets using QSAR models.

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